molecular formula C12H16N2O2 B2757368 N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide CAS No. 2411229-84-8

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide

Cat. No.: B2757368
CAS No.: 2411229-84-8
M. Wt: 220.272
InChI Key: KCTLPEZEYHXJFS-UHFFFAOYSA-N
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Description

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide is an organic compound characterized by the presence of a methoxypyridine ring and a propyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide is unique due to the presence of the methoxy group on the pyridine ring and the prop-2-enamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-9(13-11(15)5-2)10-7-6-8-12(14-10)16-3/h5-9H,2,4H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTLPEZEYHXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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